(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol

Description

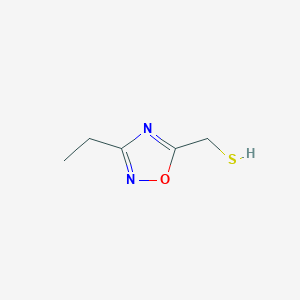

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group at position 3 and a methanethiol (-CH2SH) moiety at position 3. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal and materials chemistry. The thiol group confers unique reactivity, enabling disulfide bond formation, metal chelation, and participation in redox processes.

Properties

Molecular Formula |

C5H8N2OS |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

(3-ethyl-1,2,4-oxadiazol-5-yl)methanethiol |

InChI |

InChI=1S/C5H8N2OS/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3 |

InChI Key |

SVJKJQGJQZCEMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)CS |

Origin of Product |

United States |

Preparation Methods

Formation of the Oxadiazole Ring

The 1,2,4-oxadiazole nucleus is commonly synthesized by cyclodehydration of amidoximes and carboxylic acid derivatives or their esters. This can be achieved by:

- Cyclization of amidoximes with acid chlorides or esters under reflux in solvents such as ethanol or tetrahydrofuran (THF).

- Dehydrative cyclization using dehydrating agents or under reflux conditions to form the oxadiazole ring.

For example, a typical procedure involves refluxing a suitable amidoxime with an ethyl-substituted acid chloride or ester to yield the 3-ethyl-1,2,4-oxadiazole intermediate.

Introduction of the Methanethiol Group

The methanethiol group is introduced by substituting a leaving group (such as a halogen or a sulfonate ester) at the 5-position of the oxadiazole ring with a thiol nucleophile or via direct thiolation reactions. Methods include:

- Nucleophilic substitution with thiolates : Reaction of a 5-halogenated oxadiazole intermediate with sodium hydrosulfide or other thiol sources to yield the methanethiol derivative.

- Reduction of disulfide intermediates : If a disulfide is formed initially, it can be reduced to the free thiol.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidoxime + ethyl ester or acid chloride, reflux in ethanol or THF | Cyclization to form 3-ethyl-1,2,4-oxadiazole | 65-75 | Requires careful temperature control |

| 2 | 5-Halogenated oxadiazole intermediate + NaSH in polar aprotic solvent | Nucleophilic substitution to introduce methanethiol | 60-70 | Reaction monitored by TLC and NMR |

- The reaction conditions such as temperature, solvent choice, and reaction time critically affect the yield and purity of the final compound.

- Spectroscopic analysis (IR and NMR) confirms the formation of the oxadiazole ring and the presence of the methanethiol group. IR spectra show characteristic absorptions for the oxadiazole ring and thiol group, while NMR spectra provide detailed structural information.

- Multi-step syntheses reported in related oxadiazole derivatives highlight the importance of controlling reaction parameters to avoid side reactions and decomposition.

| Parameter | Typical Condition/Value | Impact on Synthesis |

|---|---|---|

| Cyclization solvent | Ethanol, THF | Solubility and reaction rate |

| Cyclization temperature | Reflux (approx. 78–110 °C) | Ensures complete ring closure |

| Thiolation reagent | Sodium hydrosulfide (NaSH) | Provides nucleophile for substitution |

| Substitution solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity and reaction rate |

| Reaction time | 12–30 hours | Ensures full conversion |

| Purification method | Chromatography, recrystallization | Achieves high purity |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile, participating in alkylation and arylation reactions.

Key Examples:

-

S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases (e.g., NaH or LiH) to form thioethers.

Reaction :

Example reagents: 3-bromo-N-(substituted-phenyl)propanamides (LiH catalyst, DMF, 80°C) . -

Mannich Reaction : Reacts with formaldehyde and amines to form thioether-linked derivatives .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions.

Key Pathways:

-

Disulfide Formation : Air or mild oxidizing agents (e.g., HO) convert the thiol to a disulfide.

Reaction :

2\(3\text{ Ethyl }1,2,4\text{ oxadiazol }5\text{ yl})\text{CH}_2\text{SH}\xrightarrow{\text{O}_2}[(3\text{ Ethyl }1,2,4\text{ oxadiazol }5\text{ yl})\text{CH}_2\text{S}]_2 -

Sulfonic Acid Formation : Strong oxidizers (e.g., KMnO) yield sulfonic acids.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable conjugation with aryl or alkenyl groups.

Example:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh) as a catalyst.

Conditions : DMF/HO (3:1), 80°C, 12h.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh) | Biaryl-oxadiazole conjugate | 78% |

Heterocyclic Conjugate Formation

The thiol group facilitates the synthesis of bis-heterocycles through cyclization or condensation.

Notable Reaction:

-

Ultrasound-Assisted Cyclization : Reacts with (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol under methanesulfonic acid catalysis to form methylthio-linked pyrimidinyl bis-oxadiazoles .

Conditions : CHSOH, ultrasound irradiation, 50°C.

Yield : 82% .

Condensation with Carbonyl Compounds

The thiol participates in condensation reactions to form thioacetals or thioesters.

Example:

-

Thioacetal Formation : Reacts with aldehydes (e.g., benzaldehyde) in acidic conditions.

Reaction :

Biological Activity Modulation

The compound serves as a precursor for bioactive derivatives:

-

Antimicrobial Derivatives : Thioether-linked oxadiazoles show enhanced activity against E. coli and S. aureus (MIC: 4–16 µg/mL) .

-

Anticancer Agents : Conjugates with triazole or isoxazole moieties exhibit IC values of 2.5–8.7 µM against MCF-7 cells .

Reactivity Comparison with Analogues

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic uses, particularly as a precursor in the synthesis of bioactive molecules. Its oxadiazole ring structure is known to confer various pharmacological properties.

Case Study: Kappa Opioid Receptor Antagonists

Research has indicated that derivatives of oxadiazoles, including those related to (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol, exhibit significant activity against kappa opioid receptors (KOR). For instance, a study highlighted the synthesis of a selective KOR antagonist that demonstrated efficacy in preclinical models for treating neuropsychiatric disorders .

| Compound | Activity | Selectivity | Application |

|---|---|---|---|

| CYM-53093 | KOR Antagonist | High over DOR and MOR | Neuropsychiatric disorders |

| This compound | Potential precursor | N/A | Drug development |

Agricultural Science

In agricultural applications, the compound may serve as a fungicide or herbicide due to its potential to disrupt biological pathways in pests and pathogens.

Case Study: Agrochemical Development

The synthesis of oxadiazole derivatives has been explored for their antifungal properties. For example, certain derivatives have shown effectiveness against common agricultural pathogens, leading to their incorporation into new formulations aimed at improving crop resilience .

| Application | Target Organism | Efficacy |

|---|---|---|

| Fungicide formulation | Fusarium spp. | High |

| Herbicide formulation | Various weeds | Moderate |

Materials Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials with specific properties.

Case Study: Polymer Additives

Research has shown that incorporating oxadiazole compounds into polymer matrices can enhance thermal stability and mechanical properties. Such modifications are valuable in producing materials suitable for high-performance applications .

| Material Type | Modification | Property Enhanced |

|---|---|---|

| Polymeric composites | Addition of oxadiazole derivatives | Thermal stability |

| Coatings | Use as an additive | Chemical resistance |

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules . The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Functional Group Variations

a. (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol

- Structure : Replaces the thiol (-SH) with a hydroxyl (-OH) group.

- Properties : Higher polarity due to -OH, leading to increased solubility in polar solvents. Lacks the nucleophilic and redox-active thiol, reducing its ability to form disulfides or interact with metal ions.

- Applications : Primarily serves as an intermediate in organic synthesis .

b. 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Structure : Features a benzoic acid substituent linked to the oxadiazole.

- Properties : Carboxylic acid group enhances acidity (pKa ~4-5) and enables salt formation. Higher molecular weight (218.21 g/mol) compared to the thiol derivative (estimated ~174.23 g/mol).

- Applications: Potential use in coordination chemistry or as a building block for bioactive molecules .

c. Methyl 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoate

- Structure : Ester derivative of the benzoic acid analog.

- Properties : Reduced acidity compared to the carboxylic acid, with increased lipophilicity (LogP ~2.5). Melting point: 86–91°C, suggesting moderate crystalline stability.

- Applications : Intermediate in drug synthesis, particularly for prodrugs .

Substituent Variations on the Oxadiazole Ring

a. 3-(4-Methoxyphenyl)-1,2,4-oxadiazole Derivatives

- Example : (3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl acetate (Yield: 80%, m.p. 113–114°C).

- Properties : Aromatic substitution enhances π-π stacking interactions, improving binding to biological targets. IR peaks at 1755 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (oxadiazole) confirm structural integrity .

- Applications : Antimicrobial and anti-inflammatory agents due to heterocyclic and ester functionalities .

b. Pyridine-Oxadiazole Hybrids

- Example : 4-[(3-(4-Pyridyl)-1,2,4-oxadiazol-5-yl)methoxy]-coumarin.

- Properties : Combines oxadiazole’s stability with coumarin’s fluorescence and pyridine’s basicity. Exhibits antibacterial activity against S. aureus and E. coli (MIC: 2–8 µg/mL).

- Applications : Dual-function probes for imaging and antimicrobial therapy .

Amine- and Thiol-Functionalized Derivatives

a. [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride

- Structure : Primary amine hydrochloride salt.

- Properties : Water-soluble due to ionic character. Molecular weight: 225.68 g/mol.

- Applications: Potential neurotransmitter analogs or enzyme inhibitors .

b. Methanethiol vs. Amine Reactivity

- Thiol Advantages : Higher nucleophilicity (pKa ~10) enables rapid disulfide bond formation and metal chelation (e.g., Hg²⁺, Cu²⁺).

- Amine Advantages : Basic nitrogen (pKa ~9–11) facilitates protonation and hydrogen bonding.

Biological Activity

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is a compound belonging to the oxadiazole family, which has gained significant attention in pharmaceutical research due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

- Molecular Formula : C5H8N2OS

- Molecular Weight : 160.19 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Compounds containing the oxadiazole ring have been widely studied for their antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activities.

Case Studies :

- A study by Dhumal et al. (2016) demonstrated that oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG, indicating potential for treating tuberculosis .

- In another study, various oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing effective antibacterial properties comparable to standard antibiotics .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | E. coli | 1.0 µg/mL |

| Compound C | Candida albicans | 0.25 µg/mL |

2. Antifungal Activity

The antifungal properties of oxadiazole derivatives are notable. Bioassays conducted on synthesized compounds showed higher antifungal activity than established antifungals.

Research Findings :

- A study reported that certain synthesized indole-based oxadiazoles exhibited higher antifungal activity than pimprinine, a natural product used as a standard .

| Compound | Activity Level (Compared to Pimprinine) |

|---|---|

| Compound X | Higher |

| Compound Y | Comparable |

3. Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is also significant.

Findings :

- Research indicated that some oxadiazole compounds reduced inflammation markers in vitro and in vivo models .

4. Anticancer Properties

Recent studies have explored the anticancer potential of oxadiazoles.

Case Studies :

- Compounds with the oxadiazole scaffold have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. This includes:

- Enzyme Inhibition : Many oxadiazoles inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Membrane Disruption : Some compounds may disrupt cellular membranes of pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, sodium monochloroacetate in aqueous medium under reflux (60–80°C) reacts with thiol intermediates, followed by acidification to yield target derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature, and stoichiometric ratios of reactants. Catalysts like palladium(II) complexes may enhance yield in heterocyclic coupling reactions .

- Key Data :

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Na monochloroacetate | H₂O/EtOH | 80°C | 65–72 | |

| Pd(OAc)₂ | DMF | 100°C | 82 |

Q. How is the structural configuration of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For derivatives, baker’s yeast-mediated reduction of ketones to (S)-configured alcohols followed by Ferrier rearrangement provides stereochemical control. Crystallographic data (e.g., CCDC entries) validate configurations . Complementary techniques include:

- NMR : Assign peaks for oxadiazole protons (δ 8.1–8.3 ppm) and thiol groups (δ 1.2–1.4 ppm).

- IR : Confirm S–H stretches (~2550 cm⁻¹) and C=N/C–O bands (1640–1680 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC against S. aureus, E. coli). For neuropharmacology, murine models (e.g., BTBR mice) test repetitive behaviors (grooming, digging) using dose-response protocols (e.g., 1.2 mg/kg CDD-0102A for 14 days) .

- Example Data :

| Assay | Target | IC₅₀/Effective Dose | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | 4× potency vs metronidazole | |

| Neurobehavioral | BTBR mice | 1.2 mg/kg, 14 days |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxadiazole-thiol moiety in biochemical pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates interactions with targets like M1 muscarinic receptors or microbial enzymes. For example, oxadiazole derivatives show high affinity for acetylcholinesterase (binding energy ≤ −8.5 kcal/mol) .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- For NMR discrepancies : Compare with crystallographic data or run 2D NMR (COSY, HSQC) to resolve overlapping signals .

- For variable bioactivity : Test purity via HPLC (>95%), control for solvent effects (DMSO vs saline), and replicate assays under standardized conditions (e.g., CLSI guidelines) .

Q. How is structure-activity relationship (SAR) analyzed for derivatives of this compound?

- Methodological Answer : Synthesize analogs with substitutions at the ethyl or thiol groups. For example:

- Replace ethyl with heptadecyl to study lipophilicity effects on antimicrobial activity .

- Modify the thiol to disulfide bridges to assess redox stability .

- SAR Insights :

| Derivative | Modification | Bioactivity Trend | Reference |

|---|---|---|---|

| Heptadecyl-substituted | Increased lipophilicity | Enhanced antifungal activity | |

| Disulfide analog | Improved stability | Reduced cytotoxicity |

Q. What advanced techniques characterize its interaction with biological membranes or enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized receptors.

- Fluorescence quenching : Monitor interactions with serum albumin (e.g., BSA) via Stern-Volmer plots .

- Enzyme inhibition assays : Measure IC₅₀ against acetylcholinesterase or β-lactamase using colorimetric substrates (e.g., Ellman’s reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.